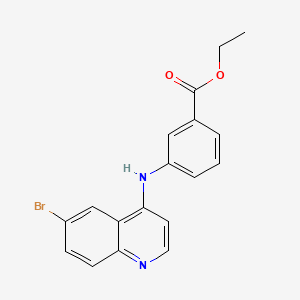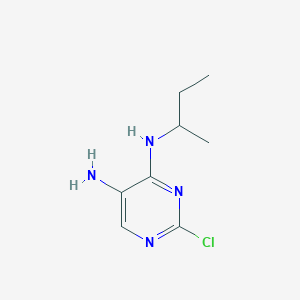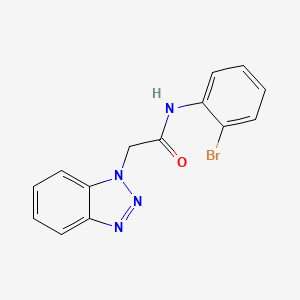
5-(Diethylamino)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido 5-(dietilamino)nicotínico: es un compuesto orgánico con la fórmula molecular C10H14N2O2 . Es un derivado del ácido nicotínico, donde el átomo de hidrógeno en la posición 5 del anillo de piridina es reemplazado por un grupo dietilamino.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido 5-(dietilamino)nicotínico típicamente implica la introducción del grupo dietilamino en el marco del ácido nicotínico. Un método común es la reacción de sustitución nucleofílica donde el ácido nicotínico reacciona con dietilamina en condiciones controladas. La reacción generalmente se lleva a cabo en presencia de un solvente adecuado, como etanol o metanol, y un catalizador como la trietilamina para facilitar el proceso de sustitución.
Métodos de producción industrial: A escala industrial, la producción de ácido 5-(dietilamino)nicotínico se puede lograr mediante un proceso de múltiples pasos que comienza con el ácido nicotínico disponible comercialmenteEste método garantiza un alto rendimiento y pureza, lo que lo hace adecuado para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El ácido 5-(dietilamino)nicotínico puede sufrir reacciones de oxidación, típicamente en presencia de agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de productos oxidados correspondientes.
Reducción: El compuesto se puede reducir utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio, lo que resulta en la formación de derivados reducidos.
Sustitución: Puede participar en varias reacciones de sustitución, donde el grupo dietilamino se puede reemplazar por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio, trióxido de cromo, condiciones ácidas o básicas.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio, típicamente en solventes anhidros.
Sustitución: Varios nucleófilos o electrófilos, dependiendo de la sustitución deseada, a menudo en presencia de catalizadores o bajo condiciones de reflujo.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir aminas o alcoholes .
Aplicaciones Científicas De Investigación
Química: El ácido 5-(dietilamino)nicotínico se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas
Biología y medicina: En química medicinal, los derivados del ácido 5-(dietilamino)nicotínico se han investigado por sus posibles propiedades terapéuticas. Estos derivados pueden exhibir actividades antibacterianas, antifúngicas o antiinflamatorias, lo que los convierte en candidatos para el desarrollo de fármacos .
Industria: El compuesto también se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de tintes, pigmentos y otros productos industriales. Su capacidad para sufrir diversas transformaciones químicas lo convierte en un compuesto versátil en aplicaciones industriales .
Mecanismo De Acción
El mecanismo de acción del ácido 5-(dietilamino)nicotínico implica su interacción con objetivos moleculares específicos en los sistemas biológicos. El grupo dietilamino puede mejorar la capacidad del compuesto para interactuar con enzimas o receptores, potencialmente modulando su actividad. Por ejemplo, puede actuar como un inhibidor o activador de ciertas enzimas involucradas en vías metabólicas, ejerciendo así sus efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares:
Ácido nicotínico: El compuesto padre, que carece del grupo dietilamino.
Nicotinamida: Un derivado de amida del ácido nicotínico con diferentes propiedades biológicas.
Ácido 6-dietilaminonicotínico: Un compuesto similar con el grupo dietilamino en la posición 6 en lugar de la posición 5.
Singularidad: El ácido 5-(dietilamino)nicotínico es único debido a la posición específica del grupo dietilamino, que puede influir en su reactividad química y actividad biológica. Esta diferencia posicional puede resultar en propiedades farmacológicas distintas en comparación con sus análogos .
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
5-(diethylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-3-12(4-2)9-5-8(10(13)14)6-11-7-9/h5-7H,3-4H2,1-2H3,(H,13,14) |
Clave InChI |
HXCYEYZYERIGIM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CN=CC(=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B12122616.png)


![2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12122630.png)
![9-Methyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione](/img/structure/B12122632.png)


![2-amino-N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12122665.png)
![3-{[(Pyridin-3-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12122668.png)
![[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B12122670.png)
